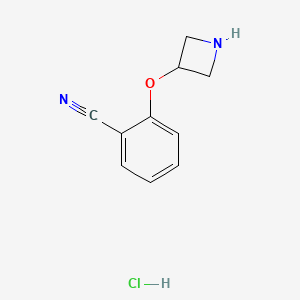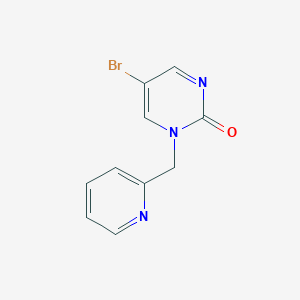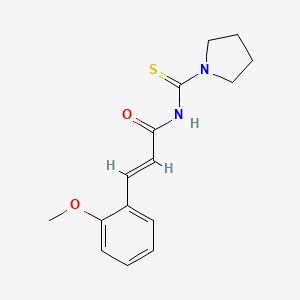![molecular formula C17H11Cl2F3N2O2S2 B2410061 N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide CAS No. 306976-60-3](/img/structure/B2410061.png)
N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide is a useful research compound. Its molecular formula is C17H11Cl2F3N2O2S2 and its molecular weight is 467.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Phospholipase A₂
A study by Nakayama et al. (2011) explored the synthesis of N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides, closely related to the compound . They found that one of the analogs demonstrated significant inhibitory activity against secretory phospholipase A₂ from porcine pancreas, with an IC(50) value of 0.58 mM, suggesting potential biomedical applications in related pathways (Nakayama et al., 2011).
Crystal Structure Analysis
Bats et al. (2001) conducted a study focusing on the crystal structures of compounds similar to the given chemical, emphasizing the roles of intermolecular C-H...O, C-H...π, and C-H...Cl interactions. These studies are crucial for understanding the molecular geometry and potential reactivity of such compounds (Bats et al., 2001).
Isomorphous Structures and Disorder
The research by Swamy et al. (2013) highlighted the structural characterization of isomorphous structures related to the compound . They noted that extensive disorder in these structures can impact the detection of isomorphism, which is essential for understanding the chemical and physical properties of these compounds (Swamy et al., 2013).
Molecular Docking and COX-2 Inhibition
Al-Hourani et al. (2015) investigated the molecular docking and crystal structure of tetrazole derivatives, closely related to the compound of interest. Their studies, particularly on the interactions with the cyclooxygenase-2 enzyme, are significant for potential pharmaceutical applications, such as designing COX-2 inhibitors (Al-Hourani et al., 2015).
Therapeutic Potential
Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, a compound structurally similar to the one . Their research explored the potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, suggesting a broad spectrum of biomedical applications (Küçükgüzel et al., 2013).
Radiosynthesis and Evaluation in vivo
Fujisaki et al. (2005) worked on the radiosynthesis of derivatives for imaging COX-1 and COX-2 isoforms, showing the potential of such compounds in diagnostic imaging, particularly in positron emission tomography (Fujisaki et al., 2005).
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O2S2/c18-11-1-3-12(4-2-11)24-28(25,26)16-6-5-13(27-16)8-15-14(19)7-10(9-23-15)17(20,21)22/h1-7,9,24H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZJSURLJGPKRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
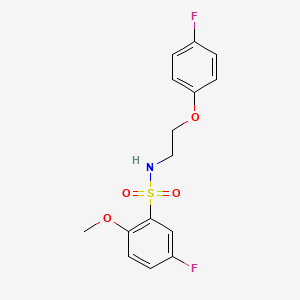
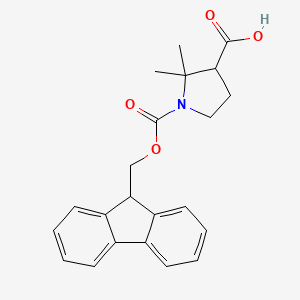
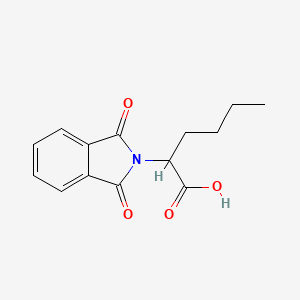
![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)
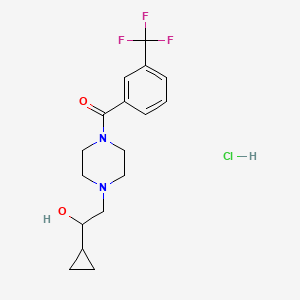
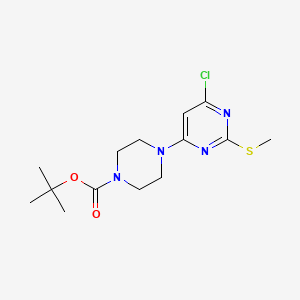
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)
![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)
